molecular formula C10H15NO B3275296 3-Amino-4-phenylbutan-1-ol CAS No. 62247-37-4

3-Amino-4-phenylbutan-1-ol

Cat. No.: B3275296
CAS No.: 62247-37-4
M. Wt: 165.23 g/mol
InChI Key: KWEMFUSXOKYPIZ-UHFFFAOYSA-N
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Description

3-Amino-4-phenylbutan-1-ol: is an organic compound with the molecular formula C10H15NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butane chain with a phenyl group (-C6H5) at the fourth position. It is used in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Amino-4-phenylbutan-1-ol involves the reduction of D-homophenylalanine ethyl ester hydrochloride using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). The reaction is carried out under an argon atmosphere at room temperature, followed by refluxing for 24 hours . Another method involves the reduction of tert-butyl 3-cyano-3-phenylpropanoate using lithium aluminum tetrahydride in THF at room temperature for 2 hours .

Industrial Production Methods: Industrial production methods for this compound typically involve similar reduction reactions but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-phenylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted alcohols or amines.

Scientific Research Applications

3-Amino-4-phenylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-phenylbutan-1-ol involves its interaction with various molecular targets. As an amino alcohol, it can participate in hydrogen bonding and other interactions with proteins and enzymes. The specific pathways and targets depend on the context of its use, such as in enzyme inhibition or as a chiral ligand in asymmetric synthesis .

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-phenylbutan-1-ol is unique due to its specific arrangement of functional groups and its chiral nature, which makes it valuable in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name

3-amino-4-phenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-10(6-7-12)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEMFUSXOKYPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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